The table below summarizes the key identifying information for 3-Isobutylaniline from the search results.
| Property | Value |
|---|---|
| CAS Number | 131826-11-4 [1] [2] |
| Molecular Formula | C₁₀H₁₅N [1] [2] |
| Molecular Weight | 149.23 g/mol [1] [2] |
| Synonym | 3-(2-Methylpropyl)aniline [1] [2] |
| Boiling Point | 245.7 °C at 760 mmHg [1] [2] |
| Density | 0.944 g/cm³ (Predicted) [2] |
| Flash Point | 102.7°C (for a similar compound, 4-isobutylaniline) [3] |
| Appearance/State | No data available |
| Solubility | No data available |
Available hazard information for this compound is limited. One safety data sheet for a similar compound, 4-isobutylaniline, provides some general guidance, but data should not be extrapolated directly to the 3-isomer without confirmation.
While data for this compound itself is missing, standard methodologies for toxicological evaluation are well-established. The following workflow outlines the general process for assessing a new chemical substance.
General workflow for toxicological evaluation of chemical substances
Based on standardized guidelines from organizations like the OECD [5], key experiments include:
Acute Toxicity Testing: The objective is to determine the adverse effects following a single dose or multiple doses within 24 hours. The Up-and-Down Procedure (OECD TG 425) is one method that can be used, which minimizes the number of animals required [5]. Key parameters monitored include mortality, changes in behavior, and clinical signs for at least 14 days.
Repeated Dose 28-Day & 90-Day Studies: These subchronic studies (e.g., OECD TG 407 and 408) involve daily administration of the test substance to rodents. Animals are monitored for changes in body weight, food consumption, hematological and biochemical parameters (e.g., AST, creatinine). At termination, organs are weighed and tissues are examined histopathologically to identify target organs [5] [4].
Chronic Toxicity and Carcinogenicity Studies: These long-term studies extend beyond 90 days, often up to 18 months or 2 years. They are designed to identify the No Observed Adverse Effect Level (NOAEL) and potential carcinogenic effects. Dosing is typically via diet, as in the 18-month rat study with interim sacrifices, allowing for the observation of progressive pathological changes [4].
The structure of 3-Isobutylaniline consists of an aniline ring (a benzene ring with an -NH₂ group) substituted at the meta position with an isobutyl group (-CH₂CH(CH₃)₂).
The table below provides a predicted breakdown of the ¹H NMR signals [1] [2].
Table 1: Predicted ¹H NMR Data for this compound
| Proton Environment | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Aromatic H2 | ~6.5 | Doublet | 1H | J = 6-10 [1] |
| Aromatic H4 | ~6.4 | Doublet of Doublets | 1H | J₁ = 6-10, J₂ = 1-3 [1] |
| Aromatic H5 | ~7.0 | Doublet | 1H | J = 6-10 [1] |
| Aromatic H6 | ~6.6 | Doublet of Doublets | 1H | J₁ = 6-10, J₂ = 1-3 [1] |
| -NH₂ | ~3.5 | Broad Singlet | 2H | - |
| Benzylic -CH₂- | ~2.4 | Doublet | 2H | J = 6-8 [1] |
| -CH(-) of iBu | ~2.0 | Nonet | 1H | J = 6-8 [1] |
| -CH₃ | ~0.9 | Doublet | 6H | J = 6-8 [1] |
The workflow for obtaining and interpreting the NMR spectrum can be summarized as follows:
Experimental workflow for NMR analysis
For researchers needing to obtain or verify the spectrum, here are the standard methodologies.
For definitive confirmation, especially in complex cases, advanced techniques are recommended.
You can calculate the NMR shielding tensors and chemical shifts using quantum mechanical software like Gaussian [3].
To unambiguously assign all signals, particularly in the crowded aromatic region, these 2D experiments are invaluable:
Catalytic hydrogenation of nitroarenes is a pivotal transformation in the fine chemical and pharmaceutical industries, serving as the primary method for synthesizing aniline derivatives. These anilines are crucial building blocks for a wide range of active pharmaceutical ingredients (APIs), agrochemicals, polymers, and dyes [1] [2]. The hydrogenation of substituted nitroarenes, such as 3-nitroisobutylbenzene, presents a significant chemoselectivity challenge when other reducible functional groups (e.g., C=C, C=O, C≡N, or halogens) are present in the molecule [3] [2]. Traditional noble metal catalysts (e.g., Pt, Pd, Au), while active, often suffer from unsatisfactory selectivity and high cost, driving research into advanced non-noble metal and single-atom catalysts (SACs) [3] [2]. This document provides detailed application notes and standardized protocols for the catalytic hydrogenation of 3-nitroisobutylbenzene, leveraging the most recent advances in catalyst design and reaction engineering.
The selection of an appropriate catalyst is paramount to achieving high activity and chemoselectivity. The following table summarizes performance data for state-of-the-art catalyst systems in nitrobenzene hydrogenation, which serves as a model for predicting behavior with 3-nitroisobutylbenzene.
Table 1: Performance of Advanced Catalysts in Nitrobenzene Hydrogenation
| Catalyst Type | Catalyst Formulation | Turnover Frequency (TOF) [h⁻¹] | Selectivity to Aniline | Key Advantages | Reference |
|---|---|---|---|---|---|
| Single-Atom (Co) | Co1-N3P1 on N,P-doped C |
6560 | >99% | Unprecedented activity; superior selectivity for functionalized nitroarenes | [3] |
| Single-Atom (Co) | Co1-N4 on N-doped C |
109 | >99% | Baseline for N-coordinated SACs; demonstrates coordination environment impact | [3] |
| Bimetallic Nanoparticle | CuPd/SiO2 (Pd-enriched surface) |
Not Specified | High | Enhanced H₂ dissociation; unique reactivity at metal boundaries | [2] |
| Gold Nanoparticle | Au/TiO2 |
Not Specified | High | Adsorption via H-bonding with surface hydroxyls; minimal product displacement issues | [4] |
| Gold Nanoparticle | Au/Al2O3 |
Not Specified | High | Nitrobenzene and aniline compete for adsorption sites | [4] |
Application Notes on Catalyst Selection:
Co1-N3P1 SAC: This catalyst is highly recommended for the hydrogenation of sensitive nitroarenes due to its exceptional activity and robust chemoselectivity. The unsymmetrical Co1-N3P1 coordination site increases electron density on the Co atom, facilitating H₂ dissociation [3].CuPd/SiO2: This catalyst is particularly useful when a non-noble metal base is required, with palladium providing efficient H₂ activation sites. The surface-enriched Pd design offers a cost-effective and selective alternative [2].Selecting optimal reaction conditions (catalyst, solvent, temperature, pressure) is a complex, multi-parameter challenge. Artificial intelligence models trained on large reaction datasets can rank condition combinations by their likelihood of success.
Table 2: Performance Metrics of Predictive Models for Hydrogenation Conditions
| Predictive Model | TOP-1 Accuracy | TOP-5 Accuracy | Key Features and Limitations |
|---|---|---|---|
| Likelihood Ranking Model (LRM) | 73% | ~85% (est.) | A feed-forward neural network that ranks full condition sets; best overall performance [5]. |
| k-Nearest Neighbors (kNN) | ~63-65% | ~81% (est.) | Ranks conditions based on similarity to known reactions; reflects human chemist reasoning [5]. |
| Recurrent Neural Network (RecNN) | 54% | ~67% (est.) | Predicts condition components (catalyst, solvent, etc.) recurrently; performance is good but below LRM and kNN [5]. |
| ASKOS Model | 17% | ~30% (est.) | Trained on a very broad dataset (not just hydrogenation); tends to predict "no catalyst," making it less suitable for this specific reaction [5]. |
Protocol for Using Predictive Models:
Co1/NPC SAC (or Pd/C/CuPd/SiO2 for comparison)H₂, high purity, 1-10 bar pressure)The following workflow diagram outlines the two primary methods for conducting this hydrogenation reaction.
Procedure Notes:
Co1/NPC) may require pre-reduction in an H₂ flow at elevated temperatures (e.g., 350 °C for 2 hours) prior to reaction [3] [2].H₂ uptake or by periodic sampling for GC/HPLC analysis. In flow, the system reaches a steady state, and the output is continuously analyzed.H₂ reactions in a properly ventilated fume hood with reactors placed behind a blast shield.H₂ consumption or by analysis), cool the reactor to room temperature and carefully release the excess pressure.¹H NMR, ¹³C NMR, and GC-MS or HPLC. Determine conversion and selectivity by comparing the integrated signals of the starting material, product, and any intermediates or by-products.Understanding the reaction mechanism is key to optimizing selectivity. The pathway differs significantly between noble and non-noble metal catalysts, as shown in the following diagram.
Application Notes on Mechanism:
Co1-N3P1 SAC), the high oxophilicity of the metal surface favors direct N-O bond cleavage, making nitrosobenzene the first intermediate [2].H₂ pressure, or low temperature. Ensure the catalyst is properly activated and consider increasing the reaction temperature or H₂ pressure within safe limits.Co1-N3P1 SAC can mitigate this [3]. Ensuring good H₂ availability can also suppress condensation pathways.The catalytic hydrogenation of 3-nitroisobutylbenzene to 3-aminoisobutylbenzene can be achieved with high efficiency and selectivity using modern catalyst systems. The Co1-N3P1 single-atom catalyst represents a breakthrough, offering unparalleled activity and chemoselectivity. Furthermore, the adoption of predictive models (LRM) and continuous-flow methodologies can significantly accelerate process development, making the synthesis safer, more efficient, and more controllable. The provided protocols and mechanistic insights offer researchers a solid foundation for the successful implementation of this critical transformation in pharmaceutical and fine chemical synthesis.
This compound is a critical aromatic amine intermediate in organic synthesis, particularly valued in the development of advanced agrochemicals.
Table 1: Chemical and Physical Properties of this compound [1] [2]
| Property | Value / Description |
|---|---|
| CAS Registry Number | 131826-11-4 |
| IUPAC Name | 3-(2-Methylpropyl)aniline |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Physical Description | Liquid |
| Boiling Point | 245.7 ± 9.0 °C (Predicted) |
| Density | 0.944 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.60 ± 0.10 (Predicted) |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2–8 °C |
The principal application of this compound is in the multi-step synthesis of the acaricide pyflubumide (NNI-0711). Pyflubumide is a novel carboxanilide discovered and developed by Nihon Nohyaku Co., Ltd. It is highly effective against spider mites, including strains resistant to other acaricides, and is known for its low toxicity to beneficial arthropods, making it suitable for Integrated Pest Management (IPM) programs [3] [4] [5]. The role of this compound as a key building block in this synthesis is outlined below.
Diagram 1: Synthetic pathway of pyflubumide using this compound as a key starting material.
The following protocol is adapted from published synthetic procedures [3] [5].
Objective: To synthesize pyflubumide from the intermediate aniline 7, which is itself derived from this compound.
Materials:
Procedure:
Synthesis of Carboxanilide Intermediate (9):
Synthesis of Pyflubumide:
Characterization of Pyflubumide:
Pyflubumide is a mitochondrial complex II inhibitor, classified in the IRAC MoA subgroup 25B. It is a pro-pesticide, where the N-isobutyryl group is metabolically removed to release the active carboxanilide compound [3] [4].
Table 2: Acaricidal and Insecticidal Spectrum of Pyflubumide [3]
| Order | Common Name | Test Stage | LC₅₀ (mg a.i./L) |
|---|---|---|---|
| Acarina | Two-spotted spider mite | Adult | 1.2 |
| Kanzawa spider mite | Adult | 1.9 | |
| Citrus red mite | Adult | 1.3 | |
| European red mite | Adult | 2.2 | |
| Pink citrus rust mite | Adult, Larva | >100 | |
| Broad mite | Adult, Larva | >100 | |
| Hemiptera | Green peach aphid | Adult, Larva | >500 |
| Thysanoptera | Western flower thrips | 1st Larva | >500 |
| Lepidoptera | Common cutworm | 3rd Larva | >500 |
Table 3: Effects of Pyflubumide on Beneficial Arthropods [3]
| Common Name | Scientific Name | Test Stage | LC₃₀ (mg a.i./L) |
|---|---|---|---|
| Honey bee | Apis mellifera | Adult | >200 |
| Hornfaced bee | Osmia cornifrons | Adult | >100 |
| Predatory mite | Phytoseiulus persimilis | Egg | >200 |
| Predatory mite | Amblyseius californicus | Adult | >100 |
| Lady beetle | Harmonia axyridis | Larva | >200 |
This compound is a vital intermediate for synthesizing the novel acaricide pyflubumide. The established synthetic route is efficient and scalable, leading to a final product with a unique mode of action, high efficacy against resistant spider mites, and an excellent safety profile for beneficial insects. This makes pyflubumide, and by extension its key intermediate this compound, highly valuable for modern, sustainable agricultural practices.
3-Isobutylaniline (CAS 131826-11-4) is a chemical intermediate of significant importance in the agrochemical industry. Its primary application is in the synthesis of the carboxanilide acaricide, Pyflubumide [1] [2]. This compound exhibits excellent activity against destructive mite species such as Tetranychus and Panonychus, which threaten agricultural and horticultural productivity [1]. The industrial demand for an efficient and scalable synthesis route for this compound is driven directly by the need to produce this effective crop protection agent.
Traditional methods for producing this compound, starting from isobutyrophenone, suffered from major industrial drawbacks. These pathways required hazardous nitration reactions that are difficult to control and involved inefficient stepwise reduction processes, making the overall manufacturing process inefficient and potentially dangerous [2]. The modern protocol outlined below overcomes these limitations.
This optimized two-step, one-pot protocol is based on a Mizoroki-Heck type reaction followed by hydrogenation, providing an industrially advantageous route [2].
Step 1: Palladium-Catalyzed Coupling Reaction
Step 2: Direct Hydrogenation Without Isolation
The following diagram illustrates the logical workflow for the synthesis of this compound, connecting the reagents, reaction steps, and final product.
The tables below summarize critical chemical properties and a comparison of the synthetic methods.
Table 1: Chemical and Physical Properties of this compound [1] [3] [4]
| Property | Value / Description |
|---|---|
| IUPAC Name | 3-(2-methylpropyl)aniline |
| Boiling Point | 245.7 ± 9.0 °C (Predicted) |
| Density | 0.944 ± 0.06 g/cm³ (Predicted) |
| LogP | 2.6 (Predicted) |
| Storage | Under inert gas (nitrogen or Argon) at 2–8°C |
Table 2: Comparative Analysis of Synthetic Methods
| Feature | Traditional Method (from Isobutyrophenone) | Modern Protocol (via Mizoroki-Heck) |
|---|---|---|
| Key Steps | Hazardous nitration followed by multiple separate reductions [2] | Catalytic coupling with isobutene followed by in-situ hydrogenation [2] |
| Safety | Poor; involves difficult-to-control nitration reaction [2] | Improved; avoids highly exothermic and hazardous nitration [2] |
| Efficiency | Low; requires multiple isolation steps [2] | High; one-pot procedure with ~93% yield [1] [2] |
| Industrial Scalability | Less favorable | Highly favorable; uses scalable catalytic processes [2] |
The development of a one-pot synthesis for this compound via a palladium-catalyzed coupling reaction represents a significant advancement over older, less efficient methods. This protocol enhances safety by eliminating hazardous nitration chemistry, improves efficiency with high yield and a streamlined process, and demonstrates excellent scalability for industrial production. This makes it a superior and reliable method for supplying a critical intermediate for an important agrochemical.
The Wolff-Kishner reduction is a fundamental reaction for the deoxygenation of aldehydes and ketones to methylene groups, but its classic conditions are unsuitable for base- and acid-sensitive substrates [1] [2]. This note outlines a strategic approach to reduce m-aminophenyl isobutyl ketone to 3-(isobutylmethyl)aniline, a valuable intermediate in pharmaceutical and organic synthesis.
Challenge: The free primary amino group in m-aminophenyl isobutyl ketone will not tolerate the harsh, strongly basic environment (e.g., KOH, >150 °C) of the standard Wolff-Kishner reaction or the acidic conditions of the alternative Clemmensen reduction [3] [2].
Strategy: A protection-deprotection strategy is required. The amino group must be protected with a suitable moiety that is stable to strong base before the reduction and can be cleanly removed afterward.
Proposed Synthetic Route:
The workflow for this multi-step synthesis is as follows:
This protocol assumes the use of an acetyl group for protection, a common and robust choice.
Part A: Protection of the Amine as an Acetamide
Part B: Wolff-Kishner Reduction of the Protected Ketone
This protocol uses the reliable Huang-Minlon modification [4] [2].
Part C: Deprotection of the Acetamide
The table below compares the Wolff-Kishner reduction with other common methods for reducing carbonyls to methylene groups, highlighting why the standard methods fail for the target molecule.
| Method | Reaction Conditions | Compatibility with m-Aminophenyl Ketone | Key Considerations |
|---|---|---|---|
| Wolff-Kishner (Standard) | Strong base (KOH), high temp (200°C) [1] [3] | Not Compatible | The free -NH₂ group will be deprotonated or participate in side reactions under strong base. |
| Clemmensen Reduction | Zn(Hg), concentrated HCl [1] [3] | Not Compatible | The free -NH₂ group will be protonated, forming a salt and potentially causing decomposition or side reactions in strong acid. |
| Thioacetal Reduction (Raney Ni) | 1. HS-CH₂CH₂-SH, BF₃ 2. Raney Nickel [1] | More Promising | The conditions are near-neutral. The amino group may be compatible, but Raney Ni is a potent catalyst that could reduce other sensitive functionalities. |
This compound is a key chemical intermediate in the synthesis of advanced agrochemical compounds. Its specific structure, featuring an aniline ring substituted at the meta-position with an isobutyl group, makes it a valuable precursor for developing active ingredients with enhanced acaricidal activity and favorable physicochemical properties. The compound has garnered significant attention for its role in creating novel solutions against resistant pest populations, contributing to modern Integrated Pest Management (IPM) programs by providing effective control mechanisms while maintaining compatibility with beneficial arthropods [1] [2].
This compound serves as a critical intermediate in the synthesis of innovative carboxanilide acaricides, most notably pyflubumide (CAS: 926914-55-8). Pyflubumide represents the first acaricide in the carboxanilide chemical class and is classified as a novel inhibitor of mitochondrial complex II in the respiratory chain, according to the IRAC (Insecticide Resistance Action Committee) Mode of Action Classification Scheme (Subgroup 25B) [1].
This compound demonstrates exceptional efficacy against economically significant spider mite species, including:
Spider mites are notorious for their rapid development of resistance to conventional acaricides, making the discovery of novel mode-of-action compounds like those derived from this compound particularly valuable for resistance management strategies [2].
Table 1: Acaricidal Spectrum of Pyflubumide (Derived from this compound) [1]
| Target Pest Species | Life Stage Tested | LC₅₀ (mg a.i./L) |
|---|---|---|
| Two-spotted spider mite | Adult | 1.2 |
| Kanzawa spider mite | Adult | 1.9 |
| Citrus red mite | Adult | 1.3 |
| European red mite | Adult | 2.2 |
The exceptional activity of pyflubumide against spider mites is complemented by its favorable safety profile toward non-target arthropods, making it particularly suitable for IPM programs where conservation of beneficial insects and mites is essential [1].
Table 2: Selectivity Profile for Beneficial Arthropods [1]
| Beneficial Organism | Common Name | Test Stage | LC₃₀ (mg a.i./L) |
|---|---|---|---|
| Apis mellifera | Honey bee | Adult | >200 |
| Phytoseiulus persimilis | Predatory mite | Egg | >200 |
| Amblyseius californicus | Predatory mite | Adult | >100 |
| Harmonia axyridis | Lady beetle | Larva | >100 |
The strategic value of this compound in agrochemical design is underscored by its optimal steric and lipophilic properties. During the optimization process that led to pyflubumide, researchers discovered that the 3-isobutyl substitution pattern on the anilino moiety provided the ideal balance of biological efficacy and synthetic accessibility [1] [2].
Key SAR findings include:
The following diagram illustrates the structure-activity relationship optimization pathway that established this compound as the optimal intermediate:
The industrial production of this compound has been optimized for cost-efficiency and scalability, as documented in patent literature [3]. The improved method addresses limitations of earlier synthetic routes that suffered from poor efficiency and difficult reaction control.
Patent Method (JP2017014131A): [3]
This streamlined process represents a significant advancement over previous methods that required multiple nitration and reduction steps with poor controllability [3].
Table 3: Optimal Reaction Conditions for this compound Synthesis [3]
| Parameter | Optimal Conditions | Alternatives |
|---|---|---|
| Palladium Catalyst | Pd(0)/C | Palladium(II) acetate, Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium |
| Phosphine Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (DPPPF) | 1,4-Bis(diphenylphosphino)butane, Tri(t-butyl)phosphine (P(t-Bu)₃) |
| Base | Sodium carbonate | Potassium carbonate, Trisodium phosphate, N,N-Dicyclohexylmethylamine |
| Solvent | n-Butyl acetate | 1,2-Dimethoxyethane, N,N-Dimethylformamide |
| Auxiliary Agent | Polyethylene glycol | 1,8-Bis(dimethylamino)naphthalene, Tetrabutylammonium bromide |
The conversion of this compound to the advanced acaricide pyflubumide involves a multi-step synthesis [2]:
Step 1: Heptafluoroisopropyl Incorporation
Step 2: Carboxanilide Formation
Step 3: Final Acylation
The complete experimental workflow for synthesizing and testing pyflubumide from this compound is illustrated below:
This standardized protocol evaluates the efficacy of this compound-derived compounds against spider mites [2]:
Test Organisms:
Materials Preparation:
Application Procedure:
Assessment and Data Analysis:
The environmental compatibility of this compound-derived acaricides is evaluated against beneficial species using similar protocols with adapted exposure methods and assessment criteria specific to each non-target organism [1].
Agrochemicals derived from this compound must comply with increasingly stringent regulatory frameworks governing chemical registration, labeling requirements, and environmental safety profiles [4] [5]. The industry trend toward green chemistry principles and sustainable manufacturing aligns with the advantageous synthetic pathway of this compound intermediates, which utilize more atom-economical processes with reduced hazardous waste generation [4] [3].
The favulatory toxicological and ecotoxicological profile of pyflubumide, as demonstrated by its selectivity toward beneficial arthropods, positions this compound-derived compounds as valuable tools for sustainable agriculture and IPM programs [1].
This compound represents a strategically important intermediate in modern agrochemical discovery, particularly in the development of next-generation acaricides with novel modes of action. The well-defined structure-activity relationship, optimized synthetic protocols, and comprehensive biological evaluation methods provide researchers with a solid foundation for exploring additional derivatives based on this chemical scaffold. The continued investigation of this compound chemistry holds promise for addressing evolving challenges in pest management, particularly against resistant populations, while maintaining environmental stewardship through selective toxicity profiles.
For the specific synthesis of 3-isobutylaniline, a key intermediate for agrochemicals, a patent details a successful catalyst system [1].
The table below summarizes the effective components as described in the patent:
| Component | Recommended Options |
|---|---|
| Palladium Catalyst | Palladium(0) on carbon (Pd/C), Palladium(II) acetate (Pd(OAc)₂, Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium [1] |
| Phosphine Ligands | 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), Tris(t-butyl)phosphine (P(t-Bu)₃) [1] |
| Base | Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄), N,N-Dicyclohexylmethylamine [1] |
| Solvent | n-Butyl acetate, 1,2-Dimethoxyethane, N,N-Dimethylformamide (DMF) [1] |
| Additives | 1,8-Bis(dimethylamino)naphthalene, Tetrabutylammonium bromide (TBAB), Polyethylene glycol [1] |
A general, high-performance catalyst for standard Heck reactions with aryl bromides is Dichloro{bis[1,1',1"-(phosphinetriyl)tripiperidine]}palladium. This complex is air-stable, cheap to synthesize, and highly active at 100 °C, allowing for low catalyst loadings [2].
Here are common challenges and solutions based on the Heck reaction mechanism [3] [4]:
| Problem | Possible Causes & Solutions | | :--- | :--- | | Low/No Conversion |
The following workflow, based on the catalyst from [2], outlines a general procedure for a Heck reaction at a 10 mmol scale.
Key details for the protocol:
Q1: What is the role of the base in the Heck reaction? The base is crucial for regenerating the active Pd(0) catalyst. It neutralizes the acid (HX) produced during the final reductive elimination step, preventing the formation of inactive Pd(II) species and allowing the catalytic cycle to continue [3] [4].
Q2: Why is my reaction slow with aryl chlorides? Aryl chlorides are less reactive due to their stronger C–Cl bond compared to aryl bromides or iodides, making the oxidative addition step to Pd(0) slower. Using electron-rich, bulky phosphine ligands (e.g., tri-tert-butylphosphine) can significantly enhance the reaction rate for these challenging substrates [3].
Q3: Are there greener alternatives for the solvents? Yes, recent research suggests that organic cyclic carbonates (e.g., ethylene carbonate) can be effective, greener substitutes for traditional dipolar aprotic solvents like DMF, which are more toxic [4].
Here are some frequent challenges and their potential solutions, compiled from recent research:
| Problem Area | Specific Issue | Possible Cause & Diagnostic Tips | Proposed Solution |
|---|---|---|---|
| Reaction Equilibrium | Low conversion of feedstocks | Reaction is equilibrium-limited and favors reactants at high temperature [1] | Operate at higher temperature and lower pressure to shift equilibrium [1]; Use H₂-rich feed for isosynthesis [2] |
| Catalyst Performance | Low selectivity to isobutene; rapid deactivation | C-C bond cracking on Ni sites; Coke deposition blocking active sites [1] | Switch to selective catalysts like Cs-modified Ni₂P; Add alkali promoters (e.g., Cs) to reduce acidity/coke [1] |
| Side Reactions | Formation of undesired byproducts | Complex network of side reactions (alkylation, oligomerization, cracking) [3] [4] | Optimize reaction conditions (T, P) to disfavor side pathways; Control feed purity and i-C4/C4= ratio in alkylation [3] [4] |
Accurately diagnosing the issue requires precise analysis of your reaction products. The following established protocol can help you identify where your yield is being lost.
Protocol: Qualitative and Quantitative Analysis of Reaction Products using CGC [3] [4]
This method is highly recommended for identifying and quantifying the complex mixture of products and byproducts in coupling reactions, which is crucial for troubleshooting low yields.
The following flowchart outlines a systematic approach to diagnose the root cause of low isobutene coupling yield.
Based on the research, here are the most critical levers to pull for improving your isobutene coupling yield:
Is Pd/C chemoselective for nitro group reduction? Yes, catalytic hydrogenation with Pd/C is a common and often preferred method for reducing aromatic and aliphatic nitro groups to amines [1]. Its selectivity can be superior to other reagents like lithium aluminum hydride (LiAlH₄), which is not suitable for aromatic nitro compounds [1].
What are the main selectivity challenges? The primary challenge is that Pd/C can also reduce other sensitive functionalities in the molecule. Competition can occur from alkenes, alkynes, aldehydes, ketones, and other reducible groups. The selectivity depends heavily on the reaction conditions and the specific substrate [2] [1].
How can I improve chemoselectivity? Selectivity can be tuned by adjusting several parameters [3]:
The table below summarizes the behavior of common functional groups under Pd/C hydrogenation conditions and suggests alternatives for selective nitro reduction.
| Functional Group | Susceptibility to Pd/C H₂ | Potential Interference | Alternative Methods for Selective Nitro Reduction |
|---|---|---|---|
| Alkene/Alkyne [2] | High | Yes, reduced to alkanes. | Iron (Fe) with AcOH [1]; Zn with AcOH [1]; SnCl₂ [1]. |
| Aromatic Ketone/Aldehyde [2] | Low | Typically survives, but can be reduced under forcing conditions. | Fe with water under mechanochemical conditions [4]. |
| Halide (Aromatic) [1] | Moderate | Dehalogenation can occur (less with Raney Ni). | Raney Nickel [1]; Sodium Sulfide (Na₂S) [1]. |
| Nitrile [3] | High | Can be reduced to a primary amine. | Tuning Pd/C conditions with acidic additives [3]. |
| Ester [4] | Low | Typically remains intact. | Fe with water under mechanochemical conditions [4]. |
| Benzyl / Allyl Protecting Groups [4] | High | Hydrogenolysis can occur (cleavage of C-O or C-N bonds). | Fe with water under mechanochemical conditions [4]. |
A typical small-scale hydrogenation is performed by adding commercially available Pd/C (5-10% by weight) to a solution of the nitroarene in a suitable solvent under an inert atmosphere. Hydrogen gas is introduced (often via a balloon at 1-4 atm), and the mixture is stirred vigorously. After completion, the catalyst is removed by filtration. Caution: Avoid exposing the dry, hydrogenated catalyst to air as it may ignite [2].
For substrates like pyridinecarbonitriles, the product can be directed toward either (aminomethyl)pyridine or (aminomethyl)piperidine:
A green alternative uses inexpensive iron powder and water under mechanochemical conditions in a ball mill.
The following decision trees, created with Graphviz, outline logical pathways for selecting and troubleshooting reduction methods. The DOT code is provided for your own use.
Nitro Reduction Method Selection diagram provides a high-level strategy for choosing a reduction method based on the functional groups present in your substrate.
Troubleshooting Pd/C Hydrogenation diagram addresses common issues like incomplete conversion.
What is the primary role of a phosphine ligand in the Heck reaction? Phosphine ligands stabilize the palladium catalyst throughout the catalytic cycle, primarily during the oxidative addition step. They modify the electron density and steric environment around the palladium center, which can significantly influence the reaction rate, stability, and selectivity [1] [2].
Why might the isobutylaniline substrate be problematic? The primary amine group (-NH₂) in isobutylaniline can coordinate strongly to the palladium catalyst. This competitive coordination can poison the catalyst by occupying coordination sites needed for the alkene and aryl halide, leading to catalyst deactivation and sluggish or failed reactions [2].
Here is a structured approach to diagnosing and solving common issues when using phosphine ligands in challenging Heck reactions.
Problem: The reaction does not initiate, or the conversion is very low due to the aniline group poisoning the catalyst.
| Solution Strategy | Rationale & Implementation | Key References |
|---|---|---|
| Use Bulky, Electron-Rich Phosphines | Bulky ligands (e.g., P(t-Bu)₃, BINAP) create a sterically crowded Pd center, shielding it from coordination by the amine. Electron-rich ligands accelerate the oxidative addition step, making the catalyst more reactive. | [3] [2] |
| Employ a Protective Group | Protect the aniline as a less coordinating amide (e.g., acetamide) before the Heck reaction, then deprotect afterward. This is a classic and reliable strategy. | [2] |
| Switch to a Phosphine-Free System | Use robust phosphine-free catalysts like Pd-carbene complexes or Pd nanoparticles that are less susceptible to amine poisoning. | [3] [4] |
Problem: The reaction proceeds but with low yield or requires harsh conditions.
| Solution Strategy | Rationale & Implementation | Key References |
|---|---|---|
| Explore the Cationic Pathway | Using aryl triflates instead of halides, or adding silver salts (e.g., Ag₂CO₃, Ag₃PO₄) with aryl halides, sequesters halide anions. This generates a highly reactive cationic Pd complex that can improve efficiency. | [5] [2] |
| Optimize Ligand-to-Palladium Ratio | A typical ratio is 2:1 to 4:1 (ligand:Pd). Too little ligand leads to unstable Pd(0) and aggregation; too much can inhibit the reaction by saturating all coordination sites. | [5] |
| Screen Different Bases and Solvents | Base: Triethylamine is common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can be superior. Solvent: DMF is traditional, but toluene or EtOH (a greener solvent) can be effective, especially with bulky ligands. | [5] [4] |
The following diagram outlines the logical workflow for troubleshooting this reaction based on the strategies above.
Based on the troubleshooting guide, here is a detailed methodology for a potential solution using a bulky phosphine ligand. This protocol is adapted from general best practices for challenging Heck reactions [5] [3] [2].
Setup: In an inert atmosphere glovebox or using standard Schlenk techniques, add the following to a dry microwave vial or Schlenk tube:
Reaction Execution:
Work-up & Isolation:
I hope this technical support guide provides a solid foundation for troubleshooting your specific reaction. The strategies outlined here, particularly around managing the amine group, are broadly applicable in palladium-catalyzed cross-couplings.
A common issue in chemical informatics is software incorrectly labeling non-chiral atoms as chiral centers, which requires manual cleanup.
Before modifying a structure, it's crucial to correctly identify true chiral centers. The Cahn-Ingold-Prelog (CIP) rules are the standard for this.
The workflow below outlines the key steps and common pitfalls in assigning R/S configuration to complex molecules.
Key points to remember when using the CIP rules [2]:
The following table summarizes key information on chiral synthesis and analysis that provides context for working with complex molecules.
| Topic | Key Insight | Relevance to Synthesis/Analysis |
|---|---|---|
| Bio-based Oxazolidinone Synthesis [3] | A solvent-free, two-step synthesis from renewable resources. | Provides an eco-friendly context for synthesizing heterocycles that may involve chiral centers. |
| Chiral Separation Importance [4] | Enantiomers can have different pharmacological effects, making separation crucial in drug development. | Highlights why correct chiral center assignment is critical for safety and efficacy. |
| HPLC Method Development [5] | The chiral stationary phase (CSP) is selected based on the solute's potential for interactions (e.g., H-bonding, π-π). | Aids in planning how to analyze and separate enantiomeric products. |
How can I prevent incorrect chiral assignment in my chemical structures? Always validate the chiral centers assigned automatically by chemical drawing software or informatics toolkits. Use the CIP rules to manually verify if an atom is a true stereocenter, especially in complex ring systems [1] [2].
What is the significance of chirality in drug development? The human body is a chiral environment. Often, only one enantiomer of a drug produces the desired therapeutic effect, while the other may be inactive or even cause adverse side effects. Regulatory agencies require strict control over the stereochemical composition of pharmaceuticals [4] [5].
The table below summarizes the key experimental factors you can adjust to influence the regioselectivity of your reaction.
| Factor | Goal (Typically Branched Selectivity) | Specific Recommendation | Supported Evidence |
|---|
| Catalyst System | Use a selective, well-defined catalyst | In-situ Ureate System: Combine Ti(NMe2)4 with a urea ligand (e.g., L1) [1] [2]. Cationic System: Use TiBn4 activated by Ph3C[B(C6F5)4] for tertiary amines [3]. | High branched selectivity (>99:1) for terminal & internal alkenes [1] [3]. | | Ligand Design | Employ sterically demanding and electron-withdrawing ligands | Utilize ureate (e.g., L1) [1] [2] or formamidinate ligands [4]. These enhance catalyst reactivity and steric control. | Ligand design increases reactivity and utility for unactivated alkenes [2] [4]. | | Alkene Substrate | Prefer less sterically hindered alkenes | Terminal alkenes are more reactive and selective than internal ones [1] [3]. For dienes (e.g., 4-vinylcyclohex-1-ene), the terminal double bond reacts preferentially [1]. | >99:1 branched-to-linear (b/l) ratio for terminal alkenes; internal alkenes are less reactive [1] [3]. | | Alkene Sterics | Be mindful of substitution pattern | 1,1-Disubstituted alkenes (e.g., methylenecyclohexane) are tolerated better than 1,2-disubstituted internal alkenes (e.g., cyclohexene), which often require higher catalyst loadings/temperatures [1] [3]. | Moderate yields for 1,1-disubstituted; poor yields for unstrained internal alkenes like cyclohexene [1] [3]. | | Amine Substrate | Utilize steric bulk to suppress side reactions | For challenging substrates like allenes, using sterically hindered amines (e.g., N-benzylaniline instead of N-methylaniline) can prevent side reactions and maintain high regioselectivity [5]. | Enabled first Ti-catalyzed hydroaminoalkylation of propadiene with high regioselectivity (up to 93:7 b/l) [5]. |
Early transition metal catalysts, such as titanium, typically operate via a C-H activation mechanism. The catalyst first activates the C-H bond alpha to the nitrogen in the amine, forming a metallaziridine intermediate. This intermediate then undergoes stepwise insertion into the alkene, followed by C-C bond formation to yield the product, often with high branched selectivity [6].
Yes, but it requires a specific catalyst system. Standard neutral titanium catalysts are ineffective with tertiary amines. You must use a cationic titanium catalyst generated from TiBn4 and Ph3C[B(C6F5)4], which allows reactions to proceed at or near room temperature with excellent branched selectivity [3].
Internal alkenes are less reactive due to higher steric hindrance and lack of ring strain. Unstrained internal alkenes like cyclohexene are particularly challenging and often give poor yields [1] [3]. To improve reactivity:
Titanium catalysts for hydroaminoalkylation are often highly sensitive to oxygen and moisture [5]. It is crucial to perform reactions under an inert atmosphere (e.g., using glovebox techniques or Schlenk lines) using anhydrous solvents to achieve successful and reproducible results.
The diagram below outlines a logical approach to troubleshooting and optimizing regioselectivity in your experiments.
The synthesis of N-Isobutylanilines is achieved through hydrogenative amination of aliphatic aldehydes with aromatic amines [1]. This is a pivotal reaction to document in your guides.
Choosing the right solvent is critical. The table below summarizes the assessment of common solvents based on a general Green Solvent Selection Guide [2]. The scores combine environmental, health, and safety (EHS) considerations, where a lower score indicates a greener solvent.
| Solvent | ETH Zurich EHS Score (Lower is Better) | Key Hazards & Considerations |
|---|---|---|
| Ethanol | ~2.0 | A recommended green solvent with a benign EHS profile and low cumulative energy demand (CED) [2]. |
| Methyl Acetate | ~2.0 | A recommended green solvent with a benign EHS profile and low cumulative energy demand (CED) [2]. |
| Toluene | ~4.5 | Suspected of damaging the unborn child and causing organ damage through prolonged exposure; subject to REACH restrictions [2]. |
| NMP (N-Methyl-2-pyrrolidone) | ~3.7 | Reproductive toxicity; on the SVHC (Substances of Very High Concern) list and under scrutiny for future restrictions [2]. |
| DMF (N,N-Dimethylformamide) | ~3.7 | Reproductive toxicity; on the SVHC list and under scrutiny for future restrictions [2]. |
| DCM (Dichloromethane) | >4.0 | Likely carcinogenic; ozone-depleting; subject to REACH restrictions [2]. |
| Diethyl Ether | ~3.9 | Highly flammable; can form explosive peroxides upon standing [2]. |
| THF (Tetrahydrofuran) | Information missing | High energy demand for production; best recycled to reduce net energy use [2]. |
For your technical support materials, advise researchers to favor solvents like ethanol and methyl acetate and avoid hazardous solvents like toluene, DCM, and NMP where possible due to health and regulatory concerns [2].
The following diagram outlines the core synthetic pathway and integrates key decision points for troubleshooting based on solvent and process selection. This can serve as a visual guide for researchers to diagnose issues.
Q1: What is the most important factor when selecting a solvent for this synthesis? There is no single factor. The optimal choice involves a balance. You must consider the reaction performance (yield, rate), separation and purification efficiency, and the environmental, health, and safety (EHS) profile [2]. Using a green solvent selection guide is the best starting point.
Q2: The literature often uses toluene for similar reactions. Why should I avoid it? While toluene has been a common solvent, modern regulations and green chemistry principles advise against it. Toluene is suspected of damaging the unborn child and causing organ damage through prolonged exposure. It is also subject to restrictions under the REACH regulation in Europe, which can complicate its use in industry [2].
Q3: What is CAMbD and how can it help my process development? CAMbD (Computer-Aided Mixture/Blend Design) is a model-based approach that can simultaneously identify the optimal solvent, anti-solvent, and process conditions for integrated synthesis and separation steps [3]. This is particularly useful for avoiding energy-intensive solvent swap operations between the reaction and crystallization stages.
Q4: How can I improve the crystal yield and purity of my final product? A model-based approach like CAMbD can help identify a suitable anti-solvent for crystallization. The methodology is designed to find solvents and conditions that optimize crystal yield while considering trade-offs with other KPIs like the solvent E-factor (a measure of waste) [3].
Based on the search results, you can build your support center around these core ideas:
For a compound like 3-Isobutylaniline, the choice of purification method depends on the nature of the impurities (e.g., colored by-products, reaction starting materials, isomeric impurities, or water). The table below summarizes the primary methods to consider.
| Method | Primary Use | Key Solvent Considerations | Suitability for this compound |
|---|---|---|---|
| Recrystallization [1] | Purification of solids | Solid must be soluble in hot solvent and less soluble in cold solvent; "like dissolves like" [1]. | Assumes the aniline derivative is a solid. Ideal for removing colored impurities and by-products if a suitable solvent system is found. |
| Distillation [2] | Purification of liquids | Based on differences in boiling points. | Highly suitable if the compound is a liquid; effective for separating it from compounds with different boiling points. |
| Flash Chromatography (Column Chromatography) | Separation of complex mixtures | Uses a solid stationary phase and a mobile solvent phase; separation based on polarity. | Excellent for separating the desired product from closely related isomers or reaction by-products. |
| Acid-Base Extraction | Separation based on chemical properties | Utilizes water-immiscible organic solvents and aqueous solutions of acid/base. | Highly suitable as this compound is a basic compound (amine); can effectively separate it from neutral and acidic impurities. |
Recrystallization is ideal for removing impurities from a solid compound [1].
This technique leverages the basicity of the aniline functional group.
Q1: My recrystallization yield is very low. What can I do?
Q2: How can I tell if my purification was successful?
Q3: My this compound has a discolored appearance. How can I remove colored impurities?
Q4: I suspect my product is contaminated with isomers. What is the best way to separate them?
Q1: Why is handling air-sensitive catalysts critical in isobutylaniline production? The palladium catalysts (e.g., Pd(0)/C) and phosphine-based ligands (e.g., DPPF) used in the Mizoroki-Heck coupling step are often pyrophoric or air-sensitive [1]. Exposure to air can lead to their oxidation and deactivation, resulting in low reaction yields or complete failure.
Q2: What are the standard methods for handling these sensitive catalysts? The two primary techniques are:
Q3: My reaction yield is low. Is the catalyst still active? Catalyst deactivation is a common cause. Please refer to the troubleshooting guide in the next section for a systematic diagnosis.
If your isobutylaniline synthesis is underperforming, use the table below to identify and correct potential issues.
| Observation / Problem | Possible Root Cause | Recommended Solution |
|---|---|---|
| Low conversion of starting material | Catalyst deactivated by oxygen or moisture | Ensure strict anaerobic conditions; use fresh catalyst and confirm solvent is anhydrous [1]. |
| Incorrect catalyst or ligand ratio | Re-optimize stoichiometry. Standard method uses Pd catalyst, phosphine ligand (e.g., DPPF), and a base [1]. | |
| Formation of unwanted by-products | Over-oxidation or degradation | Confirm reaction temperature is controlled and avoid excessive heating. |
| Impurities in reagents | Use high-purity reagents and substrates. Re-distill or re-crystallize starting materials if necessary. | |
| Reaction does not initiate | Catalyst is inactive due to improper storage | Store catalysts under inert atmosphere (argon/nitrogen) in a glovebox or sealed vessel. |
| Insufficient activation energy | Verify that the reaction temperature is correctly set and the heating source is functioning. |
The following workflow details the core synthesis step, which requires careful handling of air-sensitive catalysts [1].
Critical Notes on Handling Air-Sensitive Materials:
To systematically confirm if a batch of catalyst is active, design a simple test reaction.
The aniline derivative 3'-Isobutyl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide, known as the acaricide pyflubumide, was identified as a relevant case [1]. Its discovery highlights the importance of the aniline substitution pattern for biological activity.
The research leading to pyflubumide revealed that introducing a fluoroalkyl group at the 4'-position of the aniline ring dramatically enhanced acaricidal activity [1]. The specific aniline moiety used in pyflubumide is 3-isobutyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]aniline [1].
The synthesis of pyflubumide, as outlined in the research, involves a coupling reaction between a carboxylic acid chloride and this specific this compound derivative [1]. The synthesis pathway is summarized below:
Pyflubumide demonstrates potent activity against important spider mite species. The biological data and the standard methodology used to evaluate its efficacy are detailed below.
Table 1: Acaricidal Activity of Pyflubumide [1]
| Test Organism | Life Stage Tested | Activity Profile |
|---|---|---|
| Tetranychus urticae | Larvae & Adults | Remarkable activity against resistant strains |
| Panonychus citri (Citrus red mite) | Not Specified | Active |
Standard Leaf Disk Bioassay Protocol [1] The following method is used to evaluate the acaricidal activity of candidate compounds like pyflubumide:
This workflow is summarized in the following diagram:
The discovery research for pyflubumide provides a key insight into the role of specific substituents on the aniline ring:
The table below summarizes the core objectives and components of each reaction.
| Feature | Mizoroki-Heck Reaction | Hydroformylation |
|---|---|---|
| Primary Goal | Form C-C bonds by coupling an unsaturated halide with an alkene [1] [2] | Introduce aldehyde group (-CHO) by adding syngas (CO + H₂) to an alkene [3] |
| Typical Products | Substituted alkenes (e.g., stilbenes) [1] [4] | Aldehydes (which can be converted to amines) [3] |
| Key Catalysts | Palladium (0 or II) complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) [1] [5] | Rhodium or Cobalt complexes (e.g., Rh with phosphine ligands) [3] [6] |
| Key Reagents | Aryl/vinyl halide/triflate, alkene, base (e.g., Et₃N, K₂CO₃) [1] [2] | Alkene, Syngas (CO/H₂) [3] |
| Primary Role in Amine Synthesis | Creates the carbon backbone (e.g., 3-arylpiperidines) [7] | Provides a key functional group handle (aldehyde) for subsequent reductive amination [3] |
The following diagrams illustrate the core catalytic cycles for each transformation.
The Mizoroki-Heck mechanism is a Pd(0)/Pd(II) catalytic cycle [1]. It begins with oxidative addition of an aryl halide to the Pd(0) catalyst. The alkene then coordinates to the Pd(II) center, forming a π-complex. The aryl group migrates to the alkene in a migratory insertion step. Finally, a β-hydride elimination yields the substituted alkene product and a Pd(II) hydride species, which undergoes reductive elimination to regenerate the active Pd(0) catalyst [1] [8] [2].
Hydroformylation, in contrast, typically employs a rhodium catalyst. The cycle starts with the generation of a rhodium-hydride species. The alkene coordinates to the metal and undergoes migratory insertion into the Rh-H bond. Subsequent coordination of CO and insertion into the Rh-alkyl bond forms an acyl complex. Finally, the aldehyde product is released via reaction with hydrogen gas, regenerating the catalyst [3].
A 2018 study in the Journal of Catalysis detailed an optimized protocol for synthesizing the 3-arylpiperidine Preclamol, demonstrating the Heck reaction's application to challenging cyclic allylamines [7].
While the search results lack a direct protocol for amine synthesis via hydroformylation, the process is well-established and follows a standard sequence [3].
Both reactions are pivotal in constructing complex molecules, but they serve different strategic purposes.
Mizoroki-Heck Reaction: This reaction excels at building the core carbon skeletons of active pharmaceutical ingredients (APIs). It is particularly valuable for forging all-carbon quaternary stereocenters and creating conjugated systems found in many natural products and drugs [9] [5]. Its application in the synthesis of Preclamol, an antipsychotic agent, showcases its direct use in constructing the 3-arylpiperidine motif, a common pharmacophore in central nervous system (CNS) drugs [7]. Other applications include the industrial synthesis of Naproxen (an anti-inflammatory drug) and octyl methoxycinnamate (a sunscreen component) [1].
Hydroformylation: This reaction is a powerful tool for introducing functional group diversity. The aldehyde group it provides is a versatile intermediate. In amine synthesis, it is primarily used to access linear or branched aliphatic amines via reductive amination. The high selectivity (both regio- and enantioselectivity) achievable with modern catalyst systems, such as those involving phosphinocyclodextrins, makes it attractive for producing chiral intermediates [6].
When deciding between these two pathways for amine synthesis, consider the following:
| Decision Factor | Favors Mizoroki-Heck Reaction | Favors Hydroformylation Route |
|---|---|---|
| Target Molecule | Directly creates aryl-alkene or complex carbon backbones (e.g., 3-arylpiperidines) [9] [7]. | Targets aliphatic amines from simple olefins. |
| Starting Material | Aryl/vinyl halides and alkenes are readily available [2]. | Simple alkenes and syngas are available. |
| Functional Group Tolerance | Tolerant of many functional groups; allows for protecting-group-free synthesis in optimized systems [7]. | The hydroformylation step requires compatibility with CO and H₂. |
| Synthetic Goal | Ideal for cascade reactions and constructing polycyclic structures in natural product synthesis [9] [5]. | Ideal for a two-step functionalization strategy to introduce an amine group. |
Your choice will ultimately depend on the structure of your target molecule. For synthesizing molecules with aryl groups directly attached to the amine-containing ring system, the Mizoroki-Heck reaction is often the most direct path. For creating aliphatic amine chains from simpler olefins, the hydroformylation-reductive amination sequence is typically more suitable.
You can use the following table as a starting point for designing and optimizing your experimental protocol. The parameters are typical for analyzing small molecule anilines and can be adjusted based on your specific instrument and column.
Table 1: Key Parameters for HPLC Purity Method Development for 3-Isobutylaniline
| Parameter | Recommended Starting Conditions | Purpose & Notes |
|---|---|---|
| HPLC Technique | Reversed-Phase (RP-HPLC) | Most common for purity analysis of small organic molecules. |
| Stationary Phase | C18 (Octadecyl silane) | Standard choice; provides good retention for aromatic compounds [1]. |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm | Common for analytical-scale separation. |
| Mobile Phase | Option A: Acetonitrile/Water Option B: Methanol/Water | Acetonitrile often provides better efficiency. A buffering agent (e.g., ammonium acetate/formate) may be added to control pH and improve peak shape. | | Detection | UV-Vis Detector (e.g., 254 nm) | Anilines have strong UV absorption; wavelength can be confirmed with a spectrum of the standard. | | Gradient Elution| e.g., 50% to 90% organic solvent over 20 minutes | Effective for separating the main compound from both early- and late-eluting impurities [2]. | | Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column [1]. | | Injection Volume| 1-10 µL | Depends on the concentration and detector sensitivity. |
The general workflow for developing and validating the method can be visualized as follows:
Once a preliminary method is developed, its reliability must be confirmed through a series of validation experiments. The International Council for Harmonisation (ICH) guideline Q2(R1) is the standard for this process [1].
Table 2: Key Validation Experiments for a Purity Method
| Validation Parameter | Experimental Protocol | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity | Inject the sample and individually spike with potential known or suspected impurities. Check for baseline separation between all peaks. | Resolution (Rs) ≥ 1.5 between the main peak and all impurity peaks [2]. |
| Linearity | Prepare a series of standard solutions at at least 5 concentration levels across the expected range (e.g., from LOQ to 120% of the test concentration). Plot response vs. concentration. | Correlation coefficient (r²) ≥ 0.999 [1]. |
| Accuracy (Recovery) | Spike a pre-analyzed sample with known amounts of the analyte (or a representative impurity) at different levels (e.g., 50%, 100%, 150%). Calculate the percentage recovered. | Mean recovery between 98% and 102% [2] [1]. |
| Precision | Repeatability: Analyze multiple injections (n=6) of a homogeneous sample. Intermediate Precision: Perform analysis on a different day, with a different analyst or instrument. | Relative Standard Deviation (RSD) of peak area ≤ 1.0% for the main analyte [2] [1]. | | Limit of Detection (LOD) / Quantification (LOQ) | Determine based on signal-to-noise ratio (S/N). Typically, LOD is S/N ≈ 3:1 and LOQ is S/N ≈ 10:1. | The method should be sensitive enough to detect impurities at or below the reporting threshold (e.g., 0.05%). |
To obtain a more direct and optimized method, I suggest you:
The core difference lies in the structure of their butyl chains: n-butyl is a linear, four-carbon chain, while isobutyl is a branched chain with the formula (CH₃)₂CHCH₂–. This structural difference significantly impacts their physical and chemical properties [1]. The table below outlines the predicted differences.
| Property | n-Butyl Aniline (predicted) | Isobutyl Aniline (predicted) | Rationale & Experimental Reference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N | Both are structural isomers. |
| Molecular Weight | 149.24 g/mol | 149.24 g/mol | Same molecular formula. |
| Boiling Point | Higher | Lower | Branched isobutyl chain reduces surface area and intermolecular van der Waals forces compared to the linear n-butyl chain [1]. |
| Polarity / LogP | Lower LogP (More Polar) | Higher LogP (Less Polar) | The linear chain has a greater effective dipole moment. Branching creates a more spherical, less polar molecule. See polarity scale in [1]. |
| Steric Hindrance | Lower | Higher | The branched isobutyl group creates a more shielded amino group, potentially slowing down reaction rates at nitrogen. |
| Viscosity | Higher | Lower | Branching reduces the ability of molecules to entangle, leading to lower viscosity. |
To obtain definitive, empirical data for your compounds, you can employ the following standard analytical techniques.
This method is ideal for separating, identifying, and quantifying the isomers.
NMR is the most powerful technique for definitive structural confirmation and distinguishing between isomers.
GC can be used to determine purity and relative volatility.
The workflow below summarizes the logical relationship and application of these analytical techniques in characterizing the butyl aniline isomers.
One identified industrial method for producing 3-Isobutylaniline uses a Mizoroki-Heck coupling reaction followed by a hydrogenation step. This route was developed to address inefficiencies in previous methods, such as difficult-to-control nitration and the use of expensive starting materials [1].
The synthesis is a two-step process, which can be visualized in the following workflow:
The tables below summarize the key components and conditions for this synthesis route as described in the patent [1].
Table 1: Reaction Components for the Mizoroki-Heck Coupling Step
| Component | Role | Specific Examples |
|---|---|---|
| Starting Material | Reactant | Nitrobromobenzene compounds [1] |
| Alkene | Reactant | Isobutene [1] |
| Catalyst | Facilitates coupling | Palladium catalyst (e.g., Palladium(II) acetate, Pd(0)/Carbon, Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium) [1] |
| Ligand | Stabilizes catalyst | Phosphine-based ligands (e.g., DPPF, 1,4-bis(diphenylphosphino)butane, Tri(t-butyl)phosphine (P(t-Bu)₃)) [1] |
| Base | Neutralizes acid | Sodium carbonate, Potassium phosphate, N,N-Dicyclohexylmethylamine, etc. [1] |
| Solvent | Reaction medium | n-Butyl acetate, 1,2-Dimethoxyethane, N,N-Dimethylformamide (DMF) [1] |
| Additive | Improves reaction | 1,8-Bis(dimethylamino)naphthalene, Tetrabutylammonium bromide, Polyethylene glycol [1] |
Table 2: Subsequent Steps and Conditions
| Step | Process | Key Conditions |
|---|---|---|
| Step 2 | Hydrogenation (Reduction) | Converts the nitro-isobutenyl intermediate to the final aniline. Uses a hydrogenation catalyst (e.g., Pd(0)/Carbon) [1]. |
| Isolation | Product Purification | The intermediate from Step 1 can be used in the hydrogenation step without prior isolation, simplifying the industrial process [1]. |
The following table summarizes two distinct synthetic routes for producing isobutylaniline, compiled from patent sources.
| Feature | Method 1: Reductive Amination Pathway [1] | Method 2: Mizoroki-Heck & Hydrogenation Pathway [2] |
|---|---|---|
| General Description | Multi-step synthesis via condensation and reduction. | Palladium-catalyzed coupling of nitrohalobenzene with isobutene, followed by hydrogenation. |
| Key Steps | 1. Condensation of 3-nitrobenzoyl chloride and isobutylaldehyde 2. Hydrolysis to form ketone intermediate 3. Reduction via Huang Minlon modification of Wolff-Kishner reaction | 1. Mizoroki-Heck reaction with isobutene 2. Direct hydrogenation of the nitro group | | Primary Reactants | 3-nitrobenzoyl chloride, isobutylaldehyde | 3-nitrobromobenzene, isobutene | | Catalyst System | Not specified for coupling; Hydrazine for reduction | Palladium catalyst (e.g., Pd/C), Phosphine-based ligand (e.g., DPPF) | | Key Reagents & Solvents | Diethylene glycol, Toluene-4-sulfonic acid, Hydrazine hydrate, Potassium hydroxide | Base (e.g., K(_2)CO(_3)), Solvent (e.g., DMF), Auxiliary agent (e.g., Tetrabutylammonium bromide) | | Reaction Conditions | High temperature (195-200 °C) for reduction | High temperature and pressure for coupling and hydrogenation | | Reported Advantage | Uses simpler, non-palladium catalysts. | Designed to be an industrially advantageous route, avoiding difficult-to-control nitration and multiple separate reductions [2]. |
For Method 1 (Reductive Amination Pathway) [1]:
For Method 2 (Mizoroki-Heck & Hydrogenation Pathway) [2]:
The workflow for the two methods can be visualized as follows:
Synthesis Workflows for Isobutylaniline Production
A full cost analysis for isobutylaniline is not available in the public domain. However, the following points can guide your research: